molecular formula C9H15NO3 B1418069 6-Oxo-1-propylpiperidine-3-carboxylic acid CAS No. 915924-93-5

6-Oxo-1-propylpiperidine-3-carboxylic acid

Cat. No. B1418069
M. Wt: 185.22 g/mol
InChI Key: CJXIDYRIXNBPBI-UHFFFAOYSA-N
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Description

6-Oxo-1-propylpiperidine-3-carboxylic acid (OPC) is a synthetic compound that has been widely used in scientific research due to its unique biochemical and physiological effects. OPC is a derivative of piperidine and is commonly used as a precursor for the synthesis of other compounds. The purpose of

Scientific Research Applications

Bone Health and Osteoporosis Treatment

A study by Hutchinson et al. (2003) identified a compound related to 6-Oxo-1-propylpiperidine-3-carboxylic acid as a potent antagonist of the alpha(v)beta(3) receptor, which showed efficacy in in vivo models of bone turnover. This compound was chosen for clinical development, indicating its potential use in preventing and treating osteoporosis.

Material Science and Biochemistry

Toniolo et al. (1998) in their study highlighted the application of 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a related compound, as a beta-turn and 310/alpha-helix inducer in peptides. It is also useful as an electron spin resonance probe and fluorescence quencher, indicating its utility in material science and biochemistry (Toniolo et al., 1998).

Antibacterial Agents

Research by Matsumoto et al. (1984) and Egawa et al. (1984) demonstrated the synthesis and antibacterial activity of 1,4-dihydro-4-oxopyridinecarboxylic acid derivatives, suggesting their potential as antibacterial agents. These studies indicate the use of compounds similar to 6-Oxo-1-propylpiperidine-3-carboxylic acid in developing new antibiotics.

Synthesis of Spin-Labeled Compounds

Yushkova et al. (2013) reported on the synthesis of spin-labeled amides of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox), using related compounds. This highlights the use of such compounds in creating spin-labeled derivatives for applications in magnetic resonance imaging (MRI) and other biomedical studies (Yushkova et al., 2013).

Green Organic Synthesis

Aurich et al. (2012) discussed the biotechnological preparation of oxo- and hydroxycarboxylic acids, demonstrating their utility as new building blocks in green organic synthesis. This includes compounds like 2-oxo-glutaric acid and 2-oxo-D-gluconic acid for synthesizing various chemicals (Aurich et al., 2012).

properties

IUPAC Name

6-oxo-1-propylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-5-10-6-7(9(12)13)3-4-8(10)11/h7H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXIDYRIXNBPBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(CCC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660746
Record name 6-Oxo-1-propylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxo-1-propylpiperidine-3-carboxylic acid

CAS RN

915924-93-5
Record name 6-Oxo-1-propylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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